Cas no 2228784-77-6 (O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine)

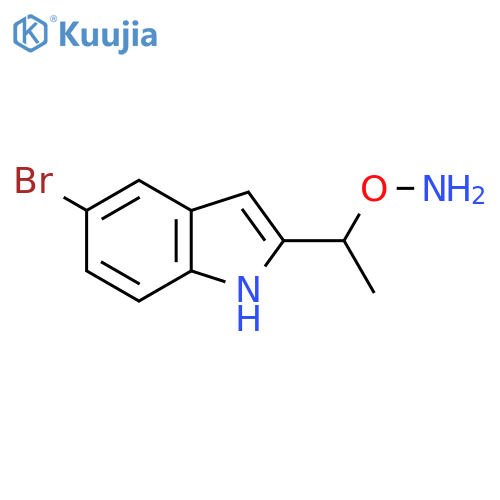

2228784-77-6 structure

商品名:O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine

O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine

- EN300-1918312

- 2228784-77-6

- O-[1-(5-bromo-1H-indol-2-yl)ethyl]hydroxylamine

-

- インチ: 1S/C10H11BrN2O/c1-6(14-12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6,13H,12H2,1H3

- InChIKey: PSVVPYWPTJHGAF-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)C=C(C(C)ON)N2

計算された属性

- せいみつぶんしりょう: 254.00548g/mol

- どういたいしつりょう: 254.00548g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 51Ų

O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1918312-0.05g |

O-[1-(5-bromo-1H-indol-2-yl)ethyl]hydroxylamine |

2228784-77-6 | 0.05g |

$1308.0 | 2023-09-17 | ||

| Enamine | EN300-1918312-2.5g |

O-[1-(5-bromo-1H-indol-2-yl)ethyl]hydroxylamine |

2228784-77-6 | 2.5g |

$3051.0 | 2023-09-17 | ||

| Enamine | EN300-1918312-5g |

O-[1-(5-bromo-1H-indol-2-yl)ethyl]hydroxylamine |

2228784-77-6 | 5g |

$4517.0 | 2023-09-17 | ||

| Enamine | EN300-1918312-1g |

O-[1-(5-bromo-1H-indol-2-yl)ethyl]hydroxylamine |

2228784-77-6 | 1g |

$1557.0 | 2023-09-17 | ||

| Enamine | EN300-1918312-10g |

O-[1-(5-bromo-1H-indol-2-yl)ethyl]hydroxylamine |

2228784-77-6 | 10g |

$6697.0 | 2023-09-17 | ||

| Enamine | EN300-1918312-0.1g |

O-[1-(5-bromo-1H-indol-2-yl)ethyl]hydroxylamine |

2228784-77-6 | 0.1g |

$1371.0 | 2023-09-17 | ||

| Enamine | EN300-1918312-0.25g |

O-[1-(5-bromo-1H-indol-2-yl)ethyl]hydroxylamine |

2228784-77-6 | 0.25g |

$1432.0 | 2023-09-17 | ||

| Enamine | EN300-1918312-0.5g |

O-[1-(5-bromo-1H-indol-2-yl)ethyl]hydroxylamine |

2228784-77-6 | 0.5g |

$1495.0 | 2023-09-17 | ||

| Enamine | EN300-1918312-1.0g |

O-[1-(5-bromo-1H-indol-2-yl)ethyl]hydroxylamine |

2228784-77-6 | 1g |

$1557.0 | 2023-05-23 | ||

| Enamine | EN300-1918312-5.0g |

O-[1-(5-bromo-1H-indol-2-yl)ethyl]hydroxylamine |

2228784-77-6 | 5g |

$4517.0 | 2023-05-23 |

O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

2228784-77-6 (O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine) 関連製品

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量